molecular formula C17H10ClF6N3O2S B2756781 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide CAS No. 338406-58-9

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide

Cat. No. B2756781
CAS RN: 338406-58-9
M. Wt: 469.79
InChI Key: WCYYMAWCZXVQSW-UHFFFAOYSA-N
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Description

This compound is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H13ClF3N3 . The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a subsequent hydrolysis . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.69 . It is a solid substance .

Scientific Research Applications

Sulfonamides as Cyclisation Terminators

Sulfonamides, such as the compound , are highlighted for their role in terminating cationic cyclisations, leading to the formation of complex polycyclic systems efficiently. This application underscores their utility in synthetic organic chemistry, particularly in the formation of pyrrolidines through 5-endo cyclisation of homoallylic sulfonamides (Haskins & Knight, 2002).

Rearrangement to Pyrrolidin-3-ones

Another research area involves the synthesis of pyrrolidin-3-ones from N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. This application demonstrates the compound's versatility in yielding different heterocyclic structures through solid-phase synthesis and specific reactions (Králová et al., 2019).

Selenocyclisations for Substituted Pyrrolidines

The use of sulfonamides in selenocyclisations offers a stereoselective method for elaborating substituted pyrrolidines, pyrrolines, and their derivatives. This research underscores the role of sulfonamides in mediating reactions that lead to valuable synthetic intermediates (Jones et al., 2006).

Heterocyclization and Oxidative Conditions

Research has also explored the reactions of sulfonamides under oxidative conditions, leading to the heterocyclization of compounds like 1,4-diphenyl-1,3-butadiene and 1,1,4,4-tetraphenyl-1,3-butadiene. These studies highlight the potential of sulfonamides in contributing to the synthesis of novel organic compounds through complex reactions (Moskalik et al., 2017).

Nucleophilic Cyclizations for Fluorinated Compounds

The compound is also involved in the synthesis of fluorinated prolines through nucleophilic cyclizations. This application is particularly relevant in the development of compounds with potential biological activity, showcasing the compound's utility in the synthesis of fluorinated amino acid derivatives (Nadano et al., 2006).

Safety and Hazards

This compound is known to cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(trifluoromethyl)phenyl]pyrrole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF6N3O2S/c18-12-8-10(16(19,20)21)9-25-15(12)27-7-3-6-14(27)30(28,29)26-13-5-2-1-4-11(13)17(22,23)24/h1-9,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYYMAWCZXVQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF6N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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